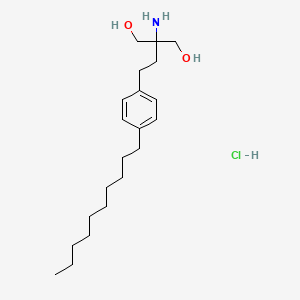
Ethyl Fingolimod Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod Hydrochloride, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod Hydrochloride, with the chemical formula C19H34ClNO2, is a sphingosine-1-phosphate receptor modulator that reduces the number of relapses in relapsing-remitting multiple sclerosis by sequestering lymphocytes in lymph nodes .
Preparation Methods
The synthesis of Ethyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as alkylation and reduction.
Formation of Fingolimod: The intermediate compounds are then subjected to further reactions, including acetylation and deprotection, to form Fingolimod.
Conversion to this compound: Finally, Fingolimod is reacted with ethylating agents under controlled conditions to form Ethyl Fingolimod, which is then converted to its hydrochloride salt
Chemical Reactions Analysis
Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl Fingolimod Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: It helps in understanding the role of sphingosine-1-phosphate in cellular signaling and immune response.
Medicine: It is explored for its potential in treating autoimmune diseases, cancer, and as an immunosuppressant in organ transplantation
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Ethyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation, it mimics sphingosine-1-phosphate and binds to these receptors, leading to the sequestration of lymphocytes in lymph nodes. This prevents lymphocytes from contributing to autoimmune responses. Additionally, it influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, which are involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Ethyl Fingolimod Hydrochloride is unique due to its ethyl group, which differentiates it from other Fingolimod derivatives. Similar compounds include:
Fingolimod: The parent compound without the ethyl group.
Fingolimod Phosphate: The active metabolite of Fingolimod.
Other Sphingosine-1-Phosphate Receptor Modulators: Compounds like Siponimod and Ozanimod, which have different side chains and pharmacological profiles
This compound stands out due to its specific modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C21H38ClNO2 |
|---|---|
Molecular Weight |
372.0 g/mol |
IUPAC Name |
2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24;/h11-14,23-24H,2-10,15-18,22H2,1H3;1H |
InChI Key |
LGCVJNKNHWQHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















